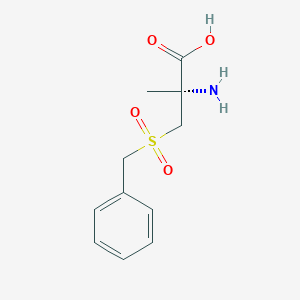![molecular formula C20H25NO2 B219669 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine CAS No. 114826-86-7](/img/structure/B219669.png)
3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine, also known as BOC-protected amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in organic synthesis, medicinal chemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of certain molecules in the body. This inhibition can lead to a decrease in the production of these molecules, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine are not well documented. However, it is believed that the compound can have various effects on the body, including the regulation of the immune system, the modulation of neurotransmitter release, and the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine in lab experiments include its high purity, stability, and ease of handling. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine in scientific research. One direction is the development of new synthetic methods for the compound, which can increase its availability and reduce its cost. Another direction is the study of the compound's mechanism of action, which can lead to the development of new drugs that target specific enzymes in the body. Additionally, the use of 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine in the development of new materials, such as polymers and nanoparticles, is an area of active research.
Méthodes De Synthèse
The synthesis of 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine involves the protection of the amine group using the BOC (tert-butyloxycarbonyl) group. The protection of the amine group is essential in organic synthesis, as it prevents unwanted reactions from occurring. The 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine can be synthesized using various methods, including the reaction of the amine with BOC-anhydride or 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined chloroformate.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine has significant applications in scientific research, particularly in organic synthesis and drug discovery. This compound is widely used as a building block in the synthesis of various organic compounds, including peptides, amino acids, and nucleotides. 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amined amine is also used in the development of new drugs, as it can be used to modify the pharmacological properties of existing drugs.
Propriétés
IUPAC Name |
3-phenylmethoxy-4-(phenylmethoxymethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c21-19-11-18(15-22-13-16-7-3-1-4-8-16)20(12-19)23-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJORBWMSLHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554030 |
Source


|
| Record name | 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114826-86-7 |
Source


|
| Record name | 3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

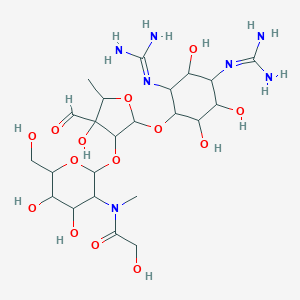
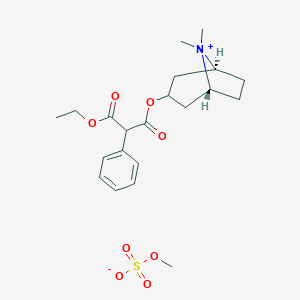
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
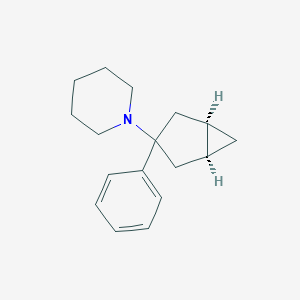

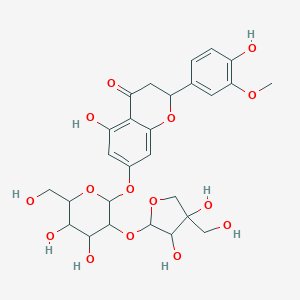
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
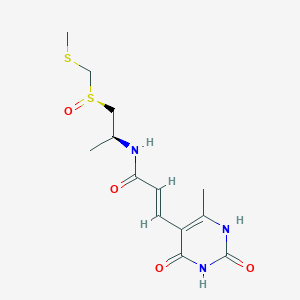
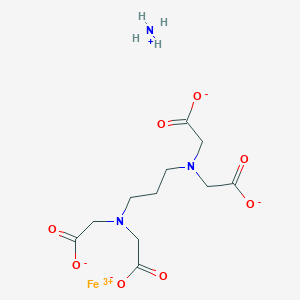
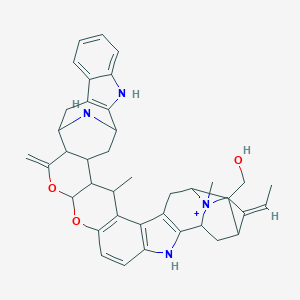
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
